1-Acetylpiperidine-4-carboxamide
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Overview
Description
1-Acetylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 530120-27-5 and a linear formula of C8H14N2O2 . It has a molecular weight of 170.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry room .Scientific Research Applications
HIV-1 Inhibition
1-Acetylpiperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with high efficacy against HIV-1. One such compound, TAK-220, showed exceptional binding affinity to CCR5, potent inhibition of HIV-1 membrane fusion, and significant antiviral activity in clinical isolates, highlighting its potential as a promising clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Alzheimer's Disease Treatment
Compounds combining tacrine and 4-oxo-4H-chromene structures have been designed for Alzheimer's disease therapy. These hybrids demonstrate potent inhibition of cholinesterases and BACE-1, suggesting a multifaceted approach to Alzheimer's treatment by targeting cholinergic systems and β-amyloid production (Fernández-Bachiller et al., 2012).
Anticancer Activity
4-Aminoantipyrine derivatives, including those related to this compound, have been studied for their antibacterial activity and potential anticancer properties. The ability of these compounds to interact with various DNA structures makes them interesting candidates for developing new anticancer agents (Howell et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Several studies have highlighted the enzyme inhibitory activity of this compound derivatives. For instance, novel carboxamides from sponge-derived fungi exhibited significant enzyme inhibitory activities against acetylcholinesterase, suggesting potential for treating neurological disorders (She et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1-acetylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZYRRPOEASODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530120-27-5 |
Source
|
Record name | 1-acetylpiperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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